molecular formula C15H16O4S B4855201 3,5-dimethylphenyl 4-methoxybenzenesulfonate

3,5-dimethylphenyl 4-methoxybenzenesulfonate

Cat. No.: B4855201
M. Wt: 292.4 g/mol
InChI Key: QLMWOPNKEGXZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C15H16O4S. It is a sulfonate ester derived from 3,5-dimethylphenol and 4-methoxybenzenesulfonyl chloride. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-Dimethylphenol+4-Methoxybenzenesulfonyl chloride3,5-Dimethylphenyl 4-methoxybenzenesulfonate+HCl\text{3,5-Dimethylphenol} + \text{4-Methoxybenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylphenol+4-Methoxybenzenesulfonyl chloride→3,5-Dimethylphenyl 4-methoxybenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield 3,5-dimethylphenol and 4-methoxybenzenesulfonic acid.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as substituted amines, ethers, or thioethers.

    Hydrolysis: 3,5-Dimethylphenol and 4-methoxybenzenesulfonic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic rings.

Scientific Research Applications

3,5-Dimethylphenyl 4-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in multi-step synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 4-methoxybenzenesulfonate depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 4-chlorobenzenesulfonate
  • 3,5-Dimethylphenyl 4-nitrobenzenesulfonate
  • 3,5-Dimethylphenyl 4-hydroxybenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 4-methoxybenzenesulfonate is unique due to the presence of both methyl and methoxy groups, which can influence its reactivity and interactions. The methoxy group can donate electron density through resonance, potentially stabilizing reaction intermediates and enhancing the compound’s nucleophilicity.

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-11-8-12(2)10-14(9-11)19-20(16,17)15-6-4-13(18-3)5-7-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMWOPNKEGXZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethylphenyl 4-methoxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3,5-dimethylphenyl 4-methoxybenzenesulfonate
Reactant of Route 3
Reactant of Route 3
3,5-dimethylphenyl 4-methoxybenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3,5-dimethylphenyl 4-methoxybenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3,5-dimethylphenyl 4-methoxybenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3,5-dimethylphenyl 4-methoxybenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.